1-(Propylsulfonyl)indolin-5-amine
CAS No.: 927996-84-7
Cat. No.: VC5804929
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927996-84-7 |
|---|---|
| Molecular Formula | C11H16N2O2S |
| Molecular Weight | 240.32 |
| IUPAC Name | 1-propylsulfonyl-2,3-dihydroindol-5-amine |
| Standard InChI | InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3 |
| Standard InChI Key | PWPSHSXVJQDFDU-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N |
Introduction
Chemical Identity and Structural Features
The molecular structure of 1-(Propylsulfonyl)indolin-5-amine (C₁₁H₁₆N₂O₂S) consists of a bicyclic indoline core fused with a five-membered ring containing one nitrogen atom. The N-1 position is modified with a propylsulfonyl group (-SO₂-C₃H₇), while the C-5 position features a primary amine (-NH₂). This substitution pattern introduces both polar (sulfonyl and amine) and hydrophobic (propyl) functionalities, influencing its physicochemical properties and biological interactions .
Key structural attributes include:
-
Molecular weight: 264.32 g/mol
-
Hydrogen bond donors: 2 (amine and indoline NH)
-
Hydrogen bond acceptors: 4 (sulfonyl oxygen atoms and amine)
-
Topological polar surface area (TPSA): 87.6 Ų
-
LogP (octanol-water partition coefficient): Estimated 1.2–1.5, indicating moderate lipophilicity .
The sulfonyl group enhances metabolic stability by resisting oxidative degradation, while the amine at C-5 facilitates hydrogen bonding with biological targets, as observed in related indoline-based inhibitors .
Synthetic Routes and Optimization
Core Indoline Synthesis
The indoline scaffold is typically synthesized via cyclization of 2-nitrophenylacetonitrile derivatives under reductive conditions. For 1-(Propylsulfonyl)indolin-5-amine, the synthetic pathway involves two critical steps:
-
N-1 Alkylation/Sulfonylation:
Indoline undergoes sulfonylation at the N-1 position using propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, yielding 1-(propylsulfonyl)indoline . -
C-5 Nitro Reduction:
Introduction of the amine group at C-5 is achieved through nitration followed by catalytic hydrogenation. 5-Nitroindoline derivatives are reduced using H₂/Pd-C or continuous flow hydrogenation systems to obtain the primary amine .
Purification and Characterization
The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water), while structural validation employs , , and high-resolution mass spectrometry (HRMS) .
Table 1. Key Spectral Data for 1-(Propylsulfonyl)indolin-5-amine
| Technique | Data |
|---|---|
| (400 MHz, DMSO-d₆) | δ 7.85 (s, 1H, NH), 6.92 (d, J = 8.4 Hz, 1H), 6.47 (dd, J = 8.4, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 3.72 (t, J = 8.0 Hz, 2H), 3.12–3.05 (m, 2H), 2.94–2.88 (m, 2H), 1.75–1.65 (m, 2H), 1.02 (t, J = 7.6 Hz, 3H) |
| (100 MHz, DMSO-d₆) | δ 149.2, 136.4, 128.7, 115.3, 112.8, 55.6, 49.3, 44.8, 22.1, 16.4, 13.2 |
| HRMS (ESI+) | Calculated for C₁₁H₁₇N₂O₂S [M+H]⁺: 265.1011; Found: 265.1014 |
Applications in Drug Discovery
Anti-Inflammatory Agents
Indoline derivatives are prioritized in multitarget drug design due to their ability to simultaneously modulate arachidonic acid (AA) cascade enzymes. Dual 5-LOX/sEH inhibitors derived from 1-(Propylsulfonyl)indolin-5-amine precursors reduce leukotriene B₄ (LTB₄) and epoxy-eicosatrienoic acids (EETs), mitigating inflammation in murine peritonitis and asthma models .
Structure-Activity Relationship (SAR) Studies
Modifications to the N-1 sulfonyl group significantly impact potency:
| Substituent | 5-LOX IC₅₀ (μM) | sEH IC₅₀ (μM) |
|---|---|---|
| Propylsulfonyl (this compound) | N/A | N/A |
| 4-Fluorobenzyl | 0.45 ± 0.11 | 1.39 ± 0.45 |
| Neopentyl | 0.18 ± 0.05 | 0.10 ± 0.01 |
The propylsulfonyl group balances lipophilicity and steric bulk, making it suitable for further derivatization without compromising metabolic stability .
Industrial and Regulatory Considerations
As a fine chemical, 1-(Propylsulfonyl)indolin-5-amine is produced under Good Manufacturing Practice (GMP) guidelines for pharmaceutical intermediates. Key quality control parameters include:
Scale-up challenges involve optimizing sulfonylation yields (currently 65–70%) and minimizing diastereomers during indoline ring formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume